Cas no 921472-82-4 (N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine)

N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a dimethylamino group at the N6 position and a 2-methylphenyl substitution at the N4 position, contributing to its unique binding properties. This compound may serve as a key intermediate or scaffold in the development of kinase inhibitors or other targeted therapeutics due to its heterocyclic core, which is known for modulating protein interactions. Its well-defined molecular architecture allows for further functionalization, making it a versatile building block in synthetic chemistry. High purity and stability under standard conditions enhance its utility in research applications.
N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine structure
921472-82-4 structure
Product name:N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
CAS No:921472-82-4
MF:C20H20N6
Molecular Weight:344.413002967834
CID:6209746
PubChem ID:16801582

N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine 化学的及び物理的性質

名前と識別子

    • N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
    • 6-N,6-N-dimethyl-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
    • 921472-82-4
    • F2090-0133
    • N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
    • AB00678051-01
    • AKOS002328180
    • N6,N6-dimethyl-1-phenyl-N4-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
    • インチ: 1S/C20H20N6/c1-14-9-7-8-12-17(14)22-18-16-13-21-26(15-10-5-4-6-11-15)19(16)24-20(23-18)25(2)3/h4-13H,1-3H3,(H,22,23,24)
    • InChIKey: METAXXPSIWCZBZ-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C2C(C=N1)=C(N=C(N(C)C)N=2)NC1C=CC=CC=1C

計算された属性

  • 精确分子量: 344.17494466g/mol
  • 同位素质量: 344.17494466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 452
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 58.9Ų

N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2090-0133-15mg
N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
921472-82-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2090-0133-5mg
N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
921472-82-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2090-0133-40mg
N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
921472-82-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2090-0133-2μmol
N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
921472-82-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2090-0133-10μmol
N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
921472-82-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2090-0133-3mg
N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
921472-82-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2090-0133-50mg
N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
921472-82-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2090-0133-10mg
N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
921472-82-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2090-0133-4mg
N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
921472-82-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2090-0133-30mg
N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
921472-82-4 90%+
30mg
$119.0 2023-05-16

N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine 関連文献

N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamineに関する追加情報

Recent Advances in the Study of N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 921472-82-4)

The compound N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 921472-82-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrazolopyrimidine derivative has been identified as a promising scaffold for the development of novel kinase inhibitors, particularly targeting cancer-related signaling pathways. Recent studies have focused on elucidating its molecular mechanisms, optimizing its pharmacological properties, and exploring its efficacy in preclinical models.

One of the key findings from recent research is the compound's ability to selectively inhibit specific protein kinases involved in cell proliferation and survival. Structural analysis reveals that the dimethylamino and phenyl substituents at the N6 and N4 positions, respectively, play a critical role in binding to the ATP-binding pocket of target kinases. Computational docking studies and molecular dynamics simulations have provided insights into the binding modes and interactions, which are crucial for further structure-activity relationship (SAR) optimization.

In vitro studies have demonstrated potent inhibitory activity of this compound against a panel of cancer cell lines, with IC50 values in the low micromolar range. Mechanistic investigations have shown that it induces cell cycle arrest and apoptosis, likely through the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK. Additionally, recent pharmacokinetic studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles, highlighting both its strengths and limitations as a drug candidate.

Despite these promising results, challenges remain in optimizing the compound's bioavailability and reducing off-target effects. Recent efforts have focused on synthesizing analogs with improved solubility and metabolic stability. For instance, modifications to the pyrazolopyrimidine core and the introduction of polar functional groups have shown potential in enhancing its drug-like properties. Furthermore, combination therapy studies are underway to explore synergistic effects with existing chemotherapeutic agents.

In conclusion, N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine represents a versatile and promising scaffold for the development of kinase inhibitors. Ongoing research aims to address its current limitations and translate these findings into clinically relevant therapeutics. The compound's unique chemical structure and biological activity make it a valuable subject for further investigation in the field of chemical biology and drug discovery.

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